An In-depth Technical Guide to O-(2-Bromoethyl)-L-tyrosine HCl: Properties and Application in Radiotracer Development
An In-depth Technical Guide to O-(2-Bromoethyl)-L-tyrosine HCl: Properties and Application in Radiotracer Development
Introduction
In the landscape of modern medicinal chemistry and molecular imaging, the strategic modification of amino acids provides a powerful toolkit for developing targeted diagnostic and therapeutic agents. O-(2-Bromoethyl)-L-tyrosine hydrochloride stands out as a critical, non-proteinogenic amino acid derivative. While not an end-product for direct therapeutic use, its true value lies in its role as a sophisticated building block, or precursor, for the synthesis of advanced molecular probes.
This guide, prepared from the perspective of a senior application scientist, delves into the essential technical details of O-(2-Bromoethyl)-L-tyrosine HCl. We will explore its fundamental chemical and physical properties, discuss its spectroscopic signature, and provide a detailed examination of its primary application: the synthesis of the clinically significant Positron Emission Tomography (PET) tracer, O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET). This compound is instrumental in the diagnosis and monitoring of brain tumors, making its precursor chemistry a subject of high importance for researchers and drug development professionals.[1][2][3]
Section 1: Chemical Identity and Physicochemical Properties
O-(2-Bromoethyl)-L-tyrosine HCl is the hydrochloride salt of L-tyrosine that has been etherified at the phenolic hydroxyl group with a 2-bromoethyl moiety. This structural modification introduces a reactive bromo-functional group, which is the key to its utility in subsequent nucleophilic substitution reactions, most notably for radiofluorination.
The chemical structure is formally named (S)-2-amino-3-(4-(2-bromoethoxy)phenyl)propanoic acid hydrochloride.[4] The presence of the chiral center from the natural L-tyrosine backbone is crucial, as biological systems, such as amino acid transporters in tumor cells, often exhibit high stereospecificity.[3]
Structural Representation:
(Where Ph represents the para-substituted benzene ring)
Key physicochemical data for this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 481052-60-2 | [5][6] |
| Molecular Formula | C₁₁H₁₄BrNO₃ (for free base) | [5][6] |
| Molecular Weight | 288.14 g/mol (for free base) | [5][6] |
| IUPAC Name | (2S)-2-amino-3-[4-(2-bromoethoxy)phenyl]propanoic acid;hydrochloride | [4] |
| Density | 1.5 ± 0.1 g/cm³ | [5] |
| Boiling Point | 424.4 ± 45.0 °C at 760 mmHg | [5] |
| Flash Point | 210.5 ± 28.7 °C | [5] |
| InChI Key | OSYXBYWFALZNNG-JTQLQIEISA-N (for free base) | |
| SMILES | Cl.NC(Cc1ccc(OCCBr)cc1)C(=O)O | [5] |
Section 2: Spectroscopic Characterization (An Expert's Perspective)
While raw spectral data for this specific compound is not publicly cataloged, its structure allows for a robust prediction of its key spectroscopic features based on the well-characterized spectra of L-tyrosine hydrochloride.[7] This predictive analysis is fundamental for quality control and reaction monitoring in a research setting.
-
¹H NMR (Proton NMR): When analyzed in a suitable solvent like D₂O, the proton NMR spectrum is expected to show distinct signals. The aromatic protons on the benzene ring will appear as two doublets (an AA'BB' system) in the range of δ 6.8-7.2 ppm, characteristic of a para-substituted ring.[8] The key distinguishing feature will be the two triplet signals corresponding to the bromoethyl group (-O-CH₂-CH₂-Br). The methylene group adjacent to the ether oxygen (-O-CH₂-) would likely appear downfield (around δ 4.3 ppm) due to deshielding by oxygen, while the methylene group adjacent to the bromine (-CH₂-Br) would be further downfield (around δ 3.6 ppm). The alpha-proton of the amino acid backbone would appear as a triplet around δ 4.0 ppm, with the adjacent beta-protons showing as a multiplet (doublet of doublets) around δ 3.1-3.3 ppm.[8]
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides a carbon map of the molecule. The carboxyl carbon is expected at the most downfield position, typically δ 172-175 ppm.[7] The aromatic carbons will produce signals between δ 115 and 158 ppm, with the carbon attached to the ether oxygen being the most downfield in this range. The alpha-carbon of the amino acid backbone would be found around δ 55 ppm.[7] The two new carbons from the bromoethyl group are key identifiers: the carbon attached to the oxygen (-O-CH₂-) would be around δ 68-70 ppm, and the carbon bearing the bromine (-CH₂-Br) would be significantly more upfield, around δ 28-30 ppm.
-
FT-IR (Infrared Spectroscopy): The IR spectrum would confirm the presence of key functional groups. A broad absorption band between 2500-3300 cm⁻¹ would be characteristic of the overlapping O-H stretch of the carboxylic acid and the N-H stretch of the ammonium group (NH₃⁺).[7] A sharp, strong peak around 1730-1750 cm⁻¹ would indicate the C=O stretch of the carboxylic acid.[7] The presence of the ether linkage would be confirmed by a C-O stretching band in the fingerprint region, typically around 1240-1250 cm⁻¹.[7]
Section 3: Core Application - Synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET)
The principal application of O-(2-Bromoethyl)-L-tyrosine HCl is as a precursor for the synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine, or [¹⁸F]FET.[1] [¹⁸F]FET is a highly successful PET tracer used for imaging brain tumors. Its uptake is mediated by amino acid transporters, which are upregulated in many cancer cells, allowing for high-contrast imaging of tumors against the normal brain background.[2][3]
The synthesis involves a nucleophilic substitution reaction where the bromide, a good leaving group, is displaced by the radioactive [¹⁸F]fluoride ion. The use of a precursor with a bromo or other halo-ethyl group is a common strategy in radiochemistry to introduce the ¹⁸F label.[1]
Workflow for [¹⁸F]FET Synthesis
The diagram below illustrates the high-level workflow for producing [¹⁸F]FET from a precursor like O-(2-Bromoethyl)-L-tyrosine. In practice, protected versions of the precursor, such as N-Boc-O-(2-bromoethyl)-L-tyrosine, are often used to prevent side reactions with the amino and carboxyl groups during the radiolabeling step.[9][10] The workflow includes the essential deprotection step following fluorination.
Caption: Workflow for the synthesis of [¹⁸F]FET from its bromoethyl precursor.
Experimental Protocol: Synthesis of [¹⁸F]FET
This protocol is a representative methodology synthesized from established literature procedures.[1][3] It assumes the use of an automated synthesis module, which is standard practice in radiopharmacies. For simplicity, this protocol describes the direct labeling of an unprotected precursor.
Materials:
-
O-(2-Bromoethyl)-L-tyrosine HCl
-
Aqueous [¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium Carbonate (K₂CO₃) solution
-
Acetonitrile (anhydrous)
-
Sterile Water for Injection
-
HPLC system with a semi-preparative column (e.g., C18)
-
Sterile filters (0.22 µm)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution from the cyclotron target is passed through an anion exchange cartridge to trap the [¹⁸F]⁻.
-
Elution: The trapped [¹⁸F]⁻ is eluted from the cartridge into the reaction vessel using a solution of K2.2.2 and K₂CO₃ in acetonitrile/water. The K2.2.2 complexes the potassium ion, increasing the nucleophilicity of the fluoride anion.
-
Azeotropic Drying: The solvent is removed under a stream of nitrogen with gentle heating (approx. 95-110 °C) to produce the anhydrous [¹⁸F]fluoride-Kryptofix complex. This step is critical and may be repeated to ensure the reaction is completely free of water, which would inhibit the nucleophilic substitution.
-
Precursor Addition: A solution of O-(2-Bromoethyl)-L-tyrosine HCl (typically 5-10 mg) dissolved in a suitable anhydrous solvent like dimethyl sulfoxide (DMSO) or acetonitrile is added to the dried [¹⁸F]fluoride complex.[1]
-
Radiolabeling Reaction: The reaction vessel is sealed and heated to 100-120 °C for 10-20 minutes.[1] During this step, the [¹⁸F]fluoride displaces the bromide on the ethyl group to form O-(2-[¹⁸F]fluoroethyl)-L-tyrosine.
-
Purification: After cooling, the crude reaction mixture is diluted and injected onto a semi-preparative HPLC system. The fraction corresponding to [¹⁸F]FET is collected. This step separates the desired product from unreacted [¹⁸F]fluoride, the precursor, and any side products.
-
Formulation: The collected HPLC fraction (typically in an acetonitrile/water mobile phase) is passed through a C18 solid-phase extraction cartridge to remove the organic solvent. The final [¹⁸F]FET product is then eluted from the cartridge using sterile saline and passed through a 0.22 µm sterile filter into a sterile vial for patient use.
-
Quality Control: The final product undergoes quality control tests to ensure radiochemical purity, pH, sterility, and absence of pyrogens before it is released for clinical use.
Section 4: Handling, Storage, and Safety
As with any laboratory chemical, proper handling and storage of O-(2-Bromoethyl)-L-tyrosine HCl are paramount for ensuring user safety and maintaining the integrity of the compound.
-
Hazard Identification: This compound is classified as a hazardous chemical. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11] It is also harmful if swallowed.
-
Personal Protective Equipment (PPE): When handling this compound, especially in its solid powder form, appropriate PPE must be worn. This includes a lab coat, chemical-resistant gloves, and safety glasses or goggles.[12][13] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11][12]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[11][13]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[11][13]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[11]
-
-
Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[12] Supplier recommendations suggest ambient storage temperatures are acceptable.
-
Disposal: Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[11]
Section 5: Conclusion
O-(2-Bromoethyl)-L-tyrosine HCl represents a cornerstone intermediate in the field of radiopharmaceutical sciences. Its carefully designed structure, combining the biologically relevant L-tyrosine scaffold with a reactive bromoethyl group, makes it an ideal precursor for the synthesis of the vital PET tracer, [¹⁸F]FET. Understanding its chemical properties, spectroscopic fingerprints, and the nuances of its application in radiosynthesis is essential for any research or clinical team working to advance molecular imaging and provide non-invasive diagnostic solutions for oncology. The robust chemistry associated with this precursor enables the reliable and efficient production of a tracer that has a significant impact on patient care.
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